molecular formula C11H9F3O3 B13687600 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13687600
M. Wt: 246.18 g/mol
InChI Key: RKUPKYZOQNUBOH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a dioxin ring through a cyclization reaction involving a suitable diketone and a trifluoromethylated benzene derivative. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the dioxin ring structure may enable the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another dioxin derivative with similar structural features but different substituents.

    2,2,6-Trimethyl-1,3-dioxin-4-one: Used in organic synthesis and has applications in medicinal chemistry.

Uniqueness

2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2,2-dimethyl-7-(trifluoromethyl)-1,3-benzodioxin-4-one

InChI

InChI=1S/C11H9F3O3/c1-10(2)16-8-5-6(11(12,13)14)3-4-7(8)9(15)17-10/h3-5H,1-2H3

InChI Key

RKUPKYZOQNUBOH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1)C

Origin of Product

United States

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